3-(4-iodo-1H-pyrazol-3-yl)-pyridine
Description
Significance of Pyrazole (B372694) and Pyridine (B92270) Heterocycles in Synthetic Chemistry and Materials Science
Pyrazole and pyridine rings are fundamental building blocks in the world of organic chemistry. Pyrazole, a five-membered ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. researchgate.nettandfonline.com Its derivatives are known to exhibit a vast array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netmdpi.com This biological relevance has led to the incorporation of the pyrazole nucleus into numerous FDA-approved drugs. researchgate.nettandfonline.com Beyond pharmaceuticals, pyrazole derivatives are integral to agrochemicals and the development of advanced materials like coordination complexes and functional dyes. researchgate.net
Similarly, the pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone of synthetic chemistry. Its derivatives are ubiquitous in pharmaceuticals, vitamins, and agrochemicals. researchgate.net The nitrogen atom in the pyridine ring imparts distinct electronic properties and provides a site for hydrogen bonding and coordination to metal centers, making it a crucial component in catalysis and materials science. researchgate.net The fusion and linkage of these two important heterocyclic systems, as seen in pyridyl-pyrazoles, often lead to molecules with enhanced or novel properties, making them a fertile ground for discovery. ontosight.ai
Overview of Iodinated Pyrazole Derivatives as Versatile Intermediates
The introduction of an iodine atom onto a pyrazole ring, creating an iodinated pyrazole derivative, dramatically enhances its utility as a synthetic intermediate. nih.gov The carbon-iodine (C-I) bond is relatively weak and highly polarizable, making the iodine a good leaving group in a variety of chemical transformations.
Iodinated heterocycles are particularly valued as precursors in transition-metal-catalyzed cross-coupling reactions. nih.govclockss.org They readily participate in cornerstone reactions such as:
Suzuki-Miyaura Coupling: forming new carbon-carbon bonds with boronic acids.
Sonogashira Coupling: creating C-C bonds with terminal alkynes.
Heck Coupling: reacting with alkenes.
Buchwald-Hartwig Amination: forming carbon-nitrogen bonds.
This reactivity allows chemists to use the iodopyrazole as a modular building block, enabling the straightforward introduction of a wide range of substituents at a specific position on the pyrazole ring. This strategy is a powerful tool for generating molecular diversity and for the targeted synthesis of complex molecules, including pharmaceuticals and functional materials. nih.gov
Structural Characteristics and Chemical Reactivity of 3-(4-iodo-1H-pyrazol-3-yl)-pyridine
The compound this compound features a pyridine ring connected to the C3 position of a pyrazole ring, which is itself substituted with an iodine atom at the C4 position. While specific experimental data for this exact isomer is not extensively detailed in the literature, its chemical behavior can be inferred from the known reactivity of its constituent parts.
The molecule possesses three primary sites of reactivity:
The Carbon-Iodine Bond: This is the most reactive site for synthetic modification. The iodine atom can be readily displaced through various palladium-catalyzed cross-coupling reactions, allowing for the attachment of aryl, alkyl, alkynyl, and other functional groups. clockss.orgacs.org
The Pyridine Nitrogen: This nitrogen atom is basic and can be protonated to form a pyridinium (B92312) salt. It also functions as a potent ligand, capable of coordinating with a wide variety of metal ions to form metal-organic frameworks (MOFs) or discrete coordination complexes.
The Pyrazole N-H Proton: The proton on the pyrazole nitrogen is weakly acidic and can be removed by a base. The resulting pyrazolate anion can then be alkylated or acylated, providing another avenue for structural modification. mdpi.com
These distinct reactive sites make this compound a highly versatile trifunctional building block for creating complex molecular architectures.
| Property | Predicted Value / Information |
|---|---|
| Molecular Formula | C₈H₆IN₃ |
| Molecular Weight | 283.06 g/mol |
| Key Reactive Sites | C4-I bond (Cross-Coupling), Pyridine N (Basicity/Coordination), Pyrazole N-H (Acidity/Alkylation) |
| Primary Synthetic Utility | Intermediate for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions |
| Structural Feature | Linked bi-heterocyclic system with a reactive halogen handle |
Contextualization within Pyridyl-Pyrazole and Related Heterocyclic Systems Research
The this compound scaffold is part of the broader class of pyridyl-pyrazole systems, which are of significant and growing interest in chemical research. ontosight.ai These systems can be either linked, as in the title compound, or fused, as in the case of pyrazolopyridines. ontosight.ainih.gov
Research into pyridyl-pyrazole derivatives is particularly active in medicinal chemistry and materials science. researchgate.net In drug discovery, the combination of the two rings has led to the development of potent kinase inhibitors for cancer therapy, as well as agents with antimalarial and anti-inflammatory activities. researchgate.netontosight.ai The ability of the two nitrogen-containing rings to act as a bidentate ligand (a molecule that can bind to a central metal atom at two points) makes pyridyl-pyrazoles exceptionally useful in coordination chemistry. rsc.org They are employed in the construction of catalysts, sensors, and luminescent materials.
The synthesis of these scaffolds is an area of active investigation, with researchers developing novel cascade reactions and multi-component strategies to build these complex structures efficiently. rsc.orgresearchgate.net The iodinated version, this compound, represents a key strategic intermediate within this field, providing a direct and versatile entry point for the synthesis and exploration of a wide array of novel pyridyl-pyrazole derivatives. rsc.org
Structure
3D Structure
Properties
Molecular Formula |
C8H6IN3 |
|---|---|
Molecular Weight |
271.06 g/mol |
IUPAC Name |
3-(4-iodo-1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C8H6IN3/c9-7-5-11-12-8(7)6-2-1-3-10-4-6/h1-5H,(H,11,12) |
InChI Key |
JXEMXPNSHWMFHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=NN2)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 4 Iodo 1h Pyrazol 3 Yl Pyridine
Strategies for Constructing the Pyridine (B92270) Ring onto a Pre-existing Iodopyrazole Core
Building the pyridine ring onto a functionalized pyrazole (B372694) offers a direct route to the desired compound. This often involves reactions that form the six-membered pyridine ring from acyclic precursors derived from the iodopyrazole.
Cyclocondensation Reactions with Carbonyl Compounds and Pyrazole Derivatives
Cyclocondensation reactions are a cornerstone of pyridine synthesis. baranlab.org These reactions typically involve the condensation of a 1,5-dicarbonyl compound or its equivalent with an amine, in this case, ammonia (B1221849), to form the pyridine ring. baranlab.org In the context of synthesizing 3-(4-iodo-1H-pyrazol-3-yl)-pyridine, a hypothetical approach would involve a 1,5-dicarbonyl compound bearing a 4-iodo-1H-pyrazol-3-yl substituent.
One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. acsgcipr.org While traditionally used for symmetrical pyridines, modifications can allow for the synthesis of unsymmetrical pyridines. baranlab.org Another approach involves the condensation of α,β-unsaturated ketones with enamines, followed by oxidation to yield the pyridine ring. nih.gov The synthesis of pyrazoles themselves often relies on the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, a reaction known as the Knorr synthesis. beilstein-journals.orgorganic-chemistry.org
A plausible, though not explicitly documented, synthetic pathway could involve the following steps:
Preparation of a β-ketone bearing the iodopyrazole moiety: This could be achieved by Claisen condensation of an appropriate ester and a methyl ketone, where one of the reactants contains the 4-iodo-1H-pyrazol-3-yl group.
Formation of a 1,5-dicarbonyl precursor: The synthesized β-ketone could then be reacted with an α,β-unsaturated carbonyl compound through a Michael addition.
Cyclization with ammonia: The resulting 1,5-dicarbonyl compound would then be cyclized with ammonia or an ammonia source to form the pyridine ring.
| Reactant 1 | Reactant 2 | Conditions | Product |
| 1,5-dicarbonyl with iodopyrazole substituent | Ammonia | Heating, Acid or Base catalyst | This compound |
| α,β-unsaturated ketone with iodopyrazole substituent | Enamine | - | Dihydropyridine (B1217469) intermediate |
| Dihydropyridine intermediate | Oxidizing agent (e.g., air, MnO2) | - | This compound |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. acsgcipr.orgthieme-connect.de A notable MCR for pyridine synthesis is a one-pot reaction involving an aldehyde, a β-ketoester, and an enamine, which can be adapted to produce a variety of substituted pyridines. acsgcipr.org For the synthesis of pyrazolo[3,4-b]pyridines, a related class of compounds, a catalyst-free multicomponent reaction has been described using an aldehyde, 3-oxopropanenitrile, and a 1H-pyrazol-5-amine. thieme-connect.de
While a direct MCR for this compound is not explicitly detailed in the provided results, a hypothetical MCR could be envisioned. This might involve a four-component reaction combining a 4-iodo-1H-pyrazole derivative, an aldehyde, a β-dicarbonyl compound, and an ammonia source. The development of such a reaction would provide a highly convergent and efficient route to the target molecule. thieme-connect.comresearchgate.net
Strategies for Constructing the Iodopyrazole Ring onto a Pre-existing Pyridine Core
An alternative and often more practical approach involves the synthesis of a pyridyl-pyrazole precursor followed by regioselective iodination. This strategy allows for greater control over the final structure. A robust three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate for some pharmaceuticals, follows a similar logic of building the core structure before halogenation. researchgate.net
Regioselective Iodination of Pyrazolyl Precursors
The direct iodination of the pyrazole ring attached to a pyridine core is a key step in this synthetic strategy. The regioselectivity of this reaction is crucial for obtaining the desired 4-iodo isomer.
Electrophilic iodination is a common method for introducing an iodine atom onto an aromatic or heteroaromatic ring. rsc.orgresearchgate.net The reactivity of the pyrazole ring towards electrophiles is influenced by the substituents present. For the synthesis of this compound, the precursor would be 3-(1H-pyrazol-3-yl)pyridine.
Iodine/Iodic Acid (I2/HIO3): This system is an effective and relatively green method for the iodination of pyrazoles. iaea.orgnih.gov The reaction proceeds via an oxidative mechanism where iodic acid activates the molecular iodine, making it a more potent electrophile. iaea.org This method has been shown to be effective for the iodination of pyrazoles with various substituents. iaea.orgresearchgate.net
Iodine/Ceric Ammonium (B1175870) Nitrate (B79036) (I2/CAN): Ceric ammonium nitrate (CAN) is a powerful oxidizing agent that can facilitate the iodination of pyrazoles with elemental iodine. researchgate.netnih.gov This method has been demonstrated to be highly regioselective for the C(4) position of 1-aryl-3-trifluoromethyl-pyrazoles. nih.gov The reaction likely proceeds through the formation of an electrophilic iodine species in situ.
| Reagent System | Substrate | Conditions | Product | Selectivity |
| I2/HIO3 | Substituted N-methyl pyrazoles | Acetic acid/CCl4 | 4-iodopyrazole | High for C4 position iaea.orgnih.gov |
| I2/CAN | 1-aryl-3-CF3-1H-pyrazoles | - | 4-iodopyrazole | Highly regioselective for C4 researchgate.netnih.gov |
Metal-mediated iodination offers another avenue for the regioselective functionalization of pyrazoles. Cadmium(II) acetate (B1210297) has been shown to mediate the effective iodination of pyrazole derivatives. nih.gov This method's effectiveness and regioselectivity can be influenced by the molar ratios of the reagents and the substituents on the pyrazole ring. nih.gov For pyrazoles containing electron-donating groups, cadmium(II) acetate can induce electrophilic iodination at the C-4 position. nih.gov The proposed mechanism may involve the formation of acetyl hypoiodite (B1233010) as the active iodinating species. nih.gov
| Metal Mediator | Substrate | Key Features |
| Cadmium(II) Acetate | Pyrazole derivatives with electron-donating groups | Induces electrophilic iodination at the C-4 position. nih.gov |
| Cadmium(II) Acetate | N-propargyl substituted pyrazoles | Iodination can target the triple bond or the pyrazole ring depending on conditions. nih.gov |
Cascade Cyclization and C≡C Bond Activation Methods
The construction of the pyrazole ring system attached to a pyridine can be efficiently achieved through cascade reactions involving the activation of carbon-carbon triple bonds (C≡C). These methods offer a powerful route to complex heterocyclic frameworks from simpler starting materials in a single operation, often with high atom economy.
A notable strategy involves a cascade 6-endo-dig cyclization reaction. nih.gov This approach can be adapted for the synthesis of pyrazolo[3,4-b]pyridines, which are structurally related to the target molecule. The general method utilizes 5-aminopyrazoles and alkynyl aldehydes as precursors. The activation of the alkyne's C≡C bond by a suitable catalyst, such as silver or iodine, initiates the cyclization cascade. nih.gov
In a potential adaptation for synthesizing this compound, a suitably substituted aminopyrazole could react with a pyridine-containing alkynyl aldehyde. The key steps in this process are:
Activation of the Alkyne: A catalyst, for instance, a silver salt like Ag(CF₃CO₂), activates the C≡C bond of the alkynyl aldehyde, making it susceptible to nucleophilic attack. nih.gov
Nucleophilic Attack and Cyclization: The amino group of the pyrazole precursor attacks the activated alkyne, leading to a 6-endo-dig cyclization, which forms the pyridine ring. nih.gov
Iodination: The iodine atom at the 4-position of the pyrazole ring can be introduced either by using an iodinated pyrazole precursor or by performing an electrophilic iodination step on the formed pyrazolopyridine framework. When iodine is used as a promoter for the C≡C bond activation, it can also serve as the source for iodination of the pyrazole ring. nih.gov For instance, adding 1 equivalent of iodine to the reaction can yield both non-iodinated and iodinated products, demonstrating the feasibility of in-situ functionalization. nih.gov
Another relevant methodology is the Sonogashira cross-coupling reaction, which, while not a cyclization itself, is a powerful C≡C bond activation method used to link pyrazole and pyridine fragments. arkat-usa.org A synthetic route could involve coupling a 3-ethynylpyridine (B57287) with a protected 3,4-diiodo-1H-pyrazole derivative under palladium catalysis. Subsequent selective deiodination or further functionalization would be required to yield the final product. arkat-usa.org
Optimization of Reaction Conditions and Solvent Systems
The yield, purity, and scalability of the synthesis of this compound are critically dependent on the optimization of reaction conditions. Key parameters include the choice of solvent, catalyst, base, and temperature. Research on related heterocyclic syntheses provides a framework for this optimization process. researchgate.netresearchgate.netnih.gov
A robust synthesis often involves a multi-step process, including the formation of the pyrazole-pyridine linkage and the subsequent iodination, with each step requiring specific optimization. researchgate.net For instance, in a nucleophilic aromatic substitution reaction to form a pyrazole-pyridine bond, the choice of base and temperature can dramatically influence the outcome, sometimes leading to different isomers. researchgate.net
The iodination step is particularly crucial. Traditional methods often use N-iodosuccinimide (NIS) or I₂ with an oxidizing agent. The efficiency of this step can be highly dependent on the solvent system. A practical and green approach uses a catalytic amount of iodine in the presence of an oxidizing agent like hydrogen peroxide in water, which can significantly improve the sustainability of the process. researchgate.net
The table below summarizes key optimization parameters from related syntheses, which can be applied to the production of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome/Observation | Source |
| Catalyst | Ag(CF₃CO₂) (10 mol%) | (Ph₃P)₂PdCl₂ | APTS (10 mol%) | Ag promotes C≡C activation; Pd is used for cross-coupling; APTS can catalyze multi-component reactions. | nih.govnih.govresearchgate.net |
| Solvent | DMAc | Dioxane/TEA | Ethanol | DMAc is effective for Ag-catalyzed cyclizations; Dioxane/TEA is common for cross-coupling; Ethanol is a greener solvent for some condensations. | nih.govresearchgate.net |
| Base | 2,2,6,6-tetramethylpiperidine (TMP) | Na₂CO₃ | Pyrrolidine | TMP can control isomer formation at different temperatures; Na₂CO₃ is a standard base in Suzuki coupling; Pyrrolidine is used in one-pot procedures. | researchgate.netnih.govnih.gov |
| Temperature | 60 °C | 90 °C | 100 °C | Temperature can control regioselectivity and drive reactions to completion. Isomerization was observed to be temperature-dependent. | nih.govresearchgate.net |
| Iodinating Agent | Iodine (1 eq.) | I₂ / H₂O₂ | N-Iodosuccinimide (NIS) | Iodine can act as both catalyst and reagent; H₂O₂ system is a green alternative; NIS is a common but less atom-economical reagent. | nih.govresearchgate.net |
This table is interactive. Click on the headers to sort.
Optimization often involves balancing reaction yield with the reduction of byproducts and simplification of the purification process. nih.gov For example, in the Suzuki coupling of a boronate ester with an azaindole, standard conditions led to significant byproduct formation, whereas optimized procedures nearly doubled the yield. nih.gov
Green Chemistry Approaches and Sustainable Synthesis Protocols
Incorporating green chemistry principles into the synthesis of this compound is essential for developing environmentally and economically viable processes. Key areas of focus include the use of safer solvents, minimizing waste through one-pot reactions, and employing catalytic rather than stoichiometric reagents.
A significant advancement in the sustainable synthesis of iodinated pyrazoles is the development of a green iodination protocol. This method utilizes water as the solvent, which is non-toxic and non-flammable. The reaction proceeds with only 0.5 equivalents of molecular iodine and 0.6 equivalents of hydrogen peroxide, with water being the sole byproduct. researchgate.net This approach avoids the use of halogenated solvents and hazardous reagents typically associated with electrophilic iodination.
One-pot synthesis is another cornerstone of green chemistry that can be applied to this target molecule. researchgate.netresearchgate.net By combining multiple reaction steps into a single procedure without isolating intermediates, one-pot methods reduce solvent usage, energy consumption, and waste generation. For example, the synthesis of pyrazolo[4,3-b]pyridines has been achieved in a one-pot manner by combining azo-coupling, deacylation, and pyrazole ring annulation steps. nih.gov Similarly, multi-component reactions, where several starting materials react in a single pot to form the product, offer high efficiency and are considered environmentally friendly. researchgate.netcardiff.ac.uk
Mechanistic Investigations of Synthetic Transformations Involving 3 4 Iodo 1h Pyrazol 3 Yl Pyridine
Elucidation of Reaction Pathways for Pyridine (B92270) Ring Formation
Constructing the pyridine ring onto a pre-existing pyrazole (B372694) scaffold is a viable, albeit less common, synthetic strategy. These methods typically involve the reaction of a pyrazole derivative bearing a nucleophilic or active methylene (B1212753) group with a 1,3-dielectrophilic three-carbon unit.
One of the classical methods adaptable for this purpose is the Hantzsch Dihydropyridine (B1217469) Synthesis . In a hypothetical pathway, a pyrazole-containing β-enaminone could react with an α,β-unsaturated carbonyl compound. The mechanism proceeds via a series of established steps:
Michael Addition: The enamine nitrogen attacks the β-carbon of the unsaturated carbonyl compound.
Condensation: The enamine α-carbon then attacks the carbonyl carbon.
Cyclization and Dehydration: An intramolecular condensation followed by the elimination of a water molecule leads to a dihydropyridine intermediate. youtube.com
Oxidation: The final step requires an oxidizing agent to aromatize the dihydropyridine to the desired pyridine ring. youtube.com
A more direct approach involves the condensation of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com The mechanism is sensitive to the nature of the dicarbonyl compound. If an unsymmetrical 1,3-dicarbonyl is used, the reaction can lead to two different regioisomers, with the outcome depending on the relative electrophilicity of the two carbonyl groups. nih.govmdpi.com
Another significant pathway is the Gould-Jacobs Reaction , which is particularly useful for synthesizing 4-hydroxypyridines (pyridones). mdpi.com The reaction begins with the nucleophilic attack of a 3-aminopyrazole on the enol ether of a reagent like diethyl 2-(ethoxymethylene)malonate. mdpi.com This is followed by an intramolecular cyclization via nucleophilic attack on an ester group, eliminating ethanol. A subsequent thermal cyclization and tautomerization would yield a pyrazolyl-substituted pyridone. mdpi.com
Detailed Analysis of Pyrazole Ring Formation Mechanisms
The more prevalent strategy for synthesizing 3-(pyrazol-3-yl)-pyridine scaffolds involves the formation of the pyrazole ring from a pyridine-containing precursor. The most fundamental and widely used method is the Knorr Pyrazole Synthesis , which involves the condensation of a 1,3-dicarbonyl compound with hydrazine. dergipark.org.trnih.gov
For the synthesis of the target structure, the starting material would be a 1-(pyridin-3-yl)propane-1,3-dione. The mechanism unfolds as follows:
Initial Condensation: Hydrazine hydrate (B1144303) reacts with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. youtube.com The reaction is typically initiated at the more reactive carbonyl group.
Cyclization: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the second carbonyl group. youtube.com
Dehydration: The resulting five-membered heterocyclic intermediate readily eliminates a molecule of water to form the stable aromatic pyrazole ring. nih.gov
The reaction is generally high-yielding and proceeds under mild conditions, often by refluxing the reactants in a solvent like ethanol. nih.gov Spectroscopic analysis, such as the disappearance of the enolic proton of the diketone and the appearance of a characteristic N-H proton signal in NMR, confirms the formation of the pyrazole ring. nih.gov
An alternative involves the reaction of α,β-unsaturated ketones or alkynes that bear a pyridine substituent with hydrazine. This pathway also leads to the pyrazole core through a sequence of addition and condensation-dehydration reactions.
Regioselectivity and Stereoselectivity in Iodination and Cyclization Reactions
Regioselectivity is a paramount concern in both the cyclization and the subsequent halogenation steps. Stereoselectivity is generally not a factor in the synthesis of this planar, achiral molecule.
Regioselectivity in Iodination:
The direct iodination of the precursor, 3-(1H-pyrazol-3-yl)-pyridine, is a key step. The pyrazole ring is an electron-rich heterocycle susceptible to electrophilic substitution, which preferentially occurs at the C4 position. arkat-usa.org The C3 position is already substituted, and the C5 position is less electronically favored for attack.
Several methods achieve highly regioselective C4-iodination:
Iodine with an Oxidizing Agent: A common and efficient method involves using molecular iodine (I₂) in the presence of an oxidizing agent like Ceric Ammonium (B1175870) Nitrate (B79036) (CAN). nih.govnih.gov This system generates a potent electrophilic iodine species in situ, which selectively attacks the C4 position. This method is known to be highly regioselective for producing 4-iodopyrazoles. nih.govnih.gov
N-Iodosuccinimide (NIS): NIS is another mild and effective electrophilic iodinating agent that provides excellent regioselectivity for the C4 position of the pyrazole ring. researchgate.net The reaction often proceeds under neutral conditions and does not require a strong catalyst.
Radical C-H Iodination: A modern approach involves a radical-based direct C-H iodination. rsc.org While this has been demonstrated for various heterocycles, its application to 3-(1H-pyrazol-3-yl)-pyridine would be expected to favor the electronically rich C4 position.
It is noteworthy that the regiochemical outcome can be deliberately altered by changing the reaction mechanism. For instance, treatment of a pyrazole with a strong base like n-butyllithium (n-BuLi) generates a lithium pyrazolide. Trapping this intermediate with elemental iodine leads exclusively to the 5-iodo derivative, a complete reversal of the regioselectivity seen under electrophilic conditions. nih.govnih.gov
| Reagent System | Mechanism | Position of Iodination | Reference |
|---|---|---|---|
| I₂ / Ceric Ammonium Nitrate (CAN) | Electrophilic Aromatic Substitution | C4 | nih.govnih.gov |
| N-Iodosuccinimide (NIS) | Electrophilic Aromatic Substitution | C4 | researchgate.net |
| 1. n-BuLi 2. I₂ | Directed Ortho Metalation / Quench | C5 | nih.govnih.gov |
Regioselectivity in Cyclization:
When forming the pyridine ring from a pre-existing pyrazole and an unsymmetrical 1,3-dicarbonyl compound, two regioisomers can be formed. nih.gov The selectivity is dictated by the difference in electrophilicity between the two carbonyl carbons. For example, in a phenyl-keto-ester, the keto group is generally more electrophilic than the ester group, directing the initial nucleophilic attack to that position and determining the final substitution pattern on the pyridine ring. nih.govmdpi.com
Role of Catalysts and Reagents in Reaction Mechanism
Specific catalysts and reagents are instrumental in directing the reaction pathways, enhancing reaction rates, and ensuring selectivity.
Catalysts:
Acid/Base Catalysis: Condensation reactions for both pyrazole and pyridine ring formation are often catalyzed by acids (e.g., acetic acid, HCl) or bases. mdpi.comnih.gov These catalysts activate the carbonyl groups towards nucleophilic attack and facilitate the dehydration steps.
Palladium Catalysts: While not the primary route, the C-C bond between the pyridine and pyrazole rings could be formed via a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira reaction. arkat-usa.orgnih.gov This would involve reagents like a boronic acid derivative of one heterocycle and a halogenated version of the other, with a palladium catalyst such as Pd(PPh₃)₄ promoting the coupling. researchgate.netnih.gov
Novel Catalysts: Modern synthetic methods employ advanced catalytic systems. For instance, nano-magnetic metal-organic frameworks (MOFs) have been used as heterogeneous catalysts for the synthesis of fused pyrazolo[3,4-b]pyridines, demonstrating high efficiency and ease of separation. nih.gov
Reagents:
Hydrazine (N₂H₄): This is the essential N-N building block for the pyrazole ring. It acts as a dinucleophile in the condensation with 1,3-dicarbonyl compounds. nih.gov
Iodinating Reagents: As detailed in section 3.3, reagents like I₂/CAN and NIS are not just sources of iodine but are key to achieving the desired C4 regioselectivity through an electrophilic substitution mechanism. nih.govnih.gov
Protecting Groups: In multi-step syntheses, the pyrazole N-H group can be reactive under certain conditions (e.g., organometallic reactions). Protecting groups like tert-Butoxycarbonyl (Boc) or 1-ethoxyethyl (EtOEt) are often employed to temporarily mask this site, preventing unwanted side reactions. arkat-usa.org The protecting group can be removed in a final step under mild acidic conditions to yield the N-unsubstituted product. arkat-usa.org
Derivatization and Functionalization of 3 4 Iodo 1h Pyrazol 3 Yl Pyridine
Cross-Coupling Reactions at the Iodine-Substituted Position
The carbon-iodine bond at the 4-position of the pyrazole (B372694) ring is the most labile site for cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The reactivity order for halogens in such transformations is typically I >> Br > OTf >> Cl > F, making iodo-substituted precursors highly valuable. researchgate.net
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Heck)
Palladium catalysis is a powerful tool for the functionalization of iodo-pyrazoles. nih.gov A variety of palladium-catalyzed reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings, have been successfully applied to pyrazole systems, often requiring N-protection of the pyrazole to prevent the catalyst's complexation with the pyrazole's nitrogen atoms. nih.govnih.gov
The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organoboron compound and an organohalide, has been used to synthesize complex pyrazol-4-yl-pyridines. For instance, stepwise Suzuki couplings have been employed to create these structures, demonstrating the utility of this method for building biaryl systems. ntnu.no The reaction is compatible with a variety of functional groups and can be performed under mild conditions. researchgate.net
The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, is another extensively used reaction for derivatizing iodopyrazoles. chemrxiv.orgfiveable.me Studies have shown that N-protected 3-iodo-1H-pyrazole derivatives can be successfully coupled with terminal alkynes like phenylacetylene (B144264) using a palladium catalyst and a copper(I) co-catalyst. nih.govnih.gov This reaction is fundamental for introducing alkynyl moieties, which are precursors to many other functional groups and heterocyclic systems. nih.gov Copper-free Sonogashira variants have also been developed to avoid the undesired homocoupling of alkynes (Glaser coupling). chemrxiv.org
The Heck reaction , involving the coupling of an unsaturated halide with an alkene, is another key palladium-catalyzed transformation. nih.gov While specific examples on 3-(4-iodo-1H-pyrazol-3-yl)-pyridine are not detailed, the general applicability of Heck reactions to aryl iodides suggests its utility for introducing alkenyl substituents at the C4-position of the pyrazole ring. mdpi.com
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Iodopyrazole Scaffolds
| Coupling Reaction | Substrate Type | Catalyst System | Coupling Partner | Product Type | Ref. |
| Sonogashira | N-Protected 3-Iodo-1H-pyrazole | Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | 3-(Phenylethynyl)-1H-pyrazole | nih.gov |
| Suzuki-Miyaura | 1-Aryl-4-iodo-3-CF₃-pyrazole | Pd(PPh₃)₄ / K₂CO₃ | Phenylboronic acid | 1-Aryl-4-phenyl-3-CF₃-pyrazole | cdnsciencepub.com |
| Sonogashira | 3-Iodo-1H-pyrazolo[3,4-b]pyridine | Pd(PPh₃)₄ / CuI | Various alkynes | 3-Alkynyl-1H-pyrazolo[3,4-b]pyridine | beilstein-archives.org |
| Suzuki-Miyaura | Pyrazole boronic ester | PdCl₂(dppf) | 2-Chloro-4-iodopyridine | Pyrazol-4-yl-pyridine | ntnu.no |
Other Transition Metal-Mediated Coupling Reactions (e.g., Negishi)
Beyond palladium, other transition metals are effective in mediating coupling reactions at the iodine-substituted position.
The Negishi coupling , which utilizes an organozinc reagent, is a powerful method for C-C bond formation. acs.org The reaction has been studied with 3-ethoxy-4-iodo-1H-pyrazole and various benzylzinc halides, demonstrating its utility in preparing 4-benzyl-3-ethoxy-1H-pyrazoles. scripps.edu This method is compatible with numerous functional groups, including esters, amides, and nitriles. acs.org
Copper-catalyzed coupling reactions represent another important class of transformations. A notable example is the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols, achieved through a CuI-catalyzed coupling protocol. rsc.org This reaction provides a direct route to 4-alkoxypyrazoles, which are themselves valuable compounds. rsc.org
Table 2: Examples of Other Transition Metal-Mediated Couplings
| Coupling Reaction | Substrate Type | Catalyst/Mediator | Coupling Partner | Product Type | Ref. |
| Negishi | 3-Ethoxy-4-iodo-1H-pyrazole | Pd(dba)₂ / P(2-furyl)₃ | Benzylzinc halides | 4-Benzyl-3-ethoxy-1H-pyrazole | scripps.edu |
| C-O Coupling | 4-Iodo-1H-pyrazole | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | Alcohols | 4-Alkoxy-1H-pyrazole | rsc.org |
Functional Group Interconversions on the Pyridine (B92270) Moiety
The pyridine ring in this compound offers opportunities for functional group interconversions, allowing for further diversification of the molecular structure. These reactions can modify the electronic properties and biological activity of the entire molecule.
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation alters the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at the 2- and 4-positions. nsf.gov Pyridine N-oxides are also weaker bases than their parent pyridines. nsf.gov This functionalization is a common strategy in medicinal chemistry.
Nitration: Direct nitration of pyridines can be challenging due to the ring's electron-deficient nature. However, methods using reagents like nitric acid in trifluoroacetic anhydride (B1165640) can introduce a nitro group, typically at the 3-position (C5 of the pyridine ring in the target molecule). researchgate.netnih.gov The introduction of a nitro group provides a handle for further transformations, such as reduction to an amino group.
Halogenation: Selective halogenation of pyridine C-H bonds is another valuable transformation. Modern methods allow for the regioselective introduction of halogens. For example, processes involving the temporary opening of the pyridine ring into Zincke imine intermediates enable mild and highly regioselective halogenation at the 3-position. researchgate.net This would correspond to introducing a second halogen onto the C5 position of the pyridine ring in the parent compound.
Chemical Modifications of the Pyrazole Nitrogen Atoms (N-alkylation, N-acylation, N-protection)
The two nitrogen atoms of the pyrazole ring exhibit different properties: one is a basic, pyridine-like nitrogen, while the other is a non-basic, pyrrole-like N-H group. beilstein-archives.org This difference allows for selective chemical modifications.
N-Protection: The acidic proton on the pyrrole-like nitrogen can interfere with certain reactions, particularly metal-catalyzed cross-couplings, by coordinating with the metal center. nih.govnih.gov Therefore, protection of this nitrogen is often a necessary step. Common protecting groups for pyrazoles include tert-butyloxycarbonyl (Boc) and 2-(1-ethoxy)ethyl (EtOEt). nih.govnih.gov The EtOEt group, for instance, can be readily introduced using ethyl vinyl ether and a catalytic amount of acid and later removed under mild acidic conditions. nih.gov
N-Alkylation and N-Acylation: The pyrazole nitrogen can be functionalized through alkylation or acylation. N-alkylation can be achieved by reacting the pyrazole with an alkyl halide in the presence of a base. ntnu.no For example, N-alkylation of a pyrazole boronic ester with cyclopentylmethyl methanesulfonate (B1217627) has been reported as a key step in synthesizing complex pyrazolyl-pyridines. ntnu.no N-acylation can similarly be performed using acylating agents. These modifications can significantly impact the molecule's properties and are used to build more complex structures.
Table 3: Examples of N-Modification Strategies for Pyrazoles
| Modification | Reagent(s) | Purpose | Ref. |
| N-Protection (Boc) | Boc anhydride | Protect N-H during cross-coupling | nih.gov |
| N-Protection (EtOEt) | Ethyl vinyl ether / TFA | Protect N-H during cross-coupling | nih.govnih.gov |
| N-Alkylation | Cyclopentylmethyl methanesulfonate / Base | Introduce alkyl substituent | ntnu.no |
| N-Acylation | Acyl chloride / Base | Introduce acyl substituent |
Synthesis of Poly-substituted Derivatives
The true synthetic value of this compound lies in the ability to combine the aforementioned reactions to generate poly-substituted derivatives. By strategically applying cross-coupling reactions and functional group interconversions, a vast chemical space can be explored.
A common strategy involves first performing a cross-coupling reaction at the C4-iodo position, followed by further functionalization elsewhere on the molecule. For example, a Sonogashira coupling can be performed on an N-protected iodopyrazole, followed by deprotection and subsequent modification of the pyrazole N-H or the newly introduced alkyne. nih.gov
Another approach is to introduce substituents sequentially. For instance, after an initial Suzuki or Sonogashira coupling at the C4-position of the pyrazole, subsequent iodination could be performed at another position on the pyrazole or pyridine ring, creating a new handle for another cross-coupling reaction. cdnsciencepub.com This iterative approach allows for the controlled construction of highly complex and precisely substituted molecules. The synthesis of 4-benzyl-3-ethoxy-5-iodo-1H-pyrazoles from 4-benzyl-3-ethoxy-1H-pyrazoles via iodination is an example of this strategy, creating a new building block for further derivatization. scripps.edu
3 4 Iodo 1h Pyrazol 3 Yl Pyridine As a Key Building Block in Complex Chemical Synthesis
Utilization in the Construction of Fused Heterocyclic Systems
The molecular framework of 3-(4-iodo-1H-pyrazol-3-yl)-pyridine serves as a versatile starting material for the synthesis of various fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines. These structures are of significant interest due to their prevalence in bioactive molecules and kinase inhibitors. rsc.orgmdpi.comnih.gov The presence of the iodo-group at the 4-position of the pyrazole (B372694) ring and the pyridyl moiety allows for a range of chemical transformations to build more complex architectures.
A key synthetic strategy involves the cascade 6-endo-dig cyclization reaction. nih.gov This method enables the synthesis of both halogenated and non-halogenated pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov The reaction demonstrates good functional group tolerance and high regioselectivity, making it a valuable tool for creating diverse pyrazolo[3,4-b]pyridine frameworks. nih.gov The iodine atom in the resulting fused systems can be further functionalized through reactions like arylation, alkynylation, alkenylation, and selenization, highlighting the synthetic utility of the iodo-substituted precursor. nih.gov
Another approach involves the condensation of 5-aminopyrazole-4-carbaldehydes with various ketones. For instance, reaction with propiophenone (B1677668) can yield 3-(4-aryl)-5-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives. semanticscholar.org When unsymmetrical dialkyl ketones are used, a mixture of isomeric pyrazolo[3,4-b]pyridines can be formed. semanticscholar.org Furthermore, one-pot reactions of 5-azido-1-phenylpyrazole-4-carbaldehydes with compounds like 1-tetralone (B52770) can produce complex fused systems such as 10-phenyl-6,10-dihydro-5H-benzo[h]pyrazolo[3,4-b]quinolines. semanticscholar.org
The pyrazolo[3,4-b]pyridine scaffold itself is a common fragment in the design of kinase inhibitors. rsc.org The pyrazole portion often acts as a hydrogen bond center, while the pyridine (B92270) ring can engage in π-π stacking interactions with amino acid residues in the kinase active site, such as phenylalanine. rsc.org This has led to the design and synthesis of numerous pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of various kinases, including Tropomyosin receptor kinases (TRKs). rsc.org
Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrazole Precursors
| Precursor(s) | Reagents/Conditions | Fused Heterocyclic Product | Reference |
| 5-Aminopyrazoles and Alkynyl Aldehydes | Silver, Iodine, or NBS | Halogen and Non-halogen-functionalized Pyrazolo[3,4-b]pyridines | nih.gov |
| 5-Aminopyrazole-4-carbaldehyde and Propiophenone | Condensation | 3-(4-aryl)-5-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine | semanticscholar.org |
| 5-Azido-1-phenylpyrazole-4-carbaldehyde and 1-Tetralone | Ethanolic KOH | 10-Phenyl-6,10-dihydro-5H-benzo[h]pyrazolo[3,4-b]quinoline | semanticscholar.org |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | NIS, PMB-Cl, Buchwald-Hartwig coupling | Pyrazolo[3,4-b]pyridine derivatives (TRK inhibitors) | rsc.org |
Role in Modular Synthesis of Advanced Organic Scaffolds
The structure of this compound makes it an ideal building block for the modular synthesis of advanced organic scaffolds. The distinct reactivity of the iodinated pyrazole and the pyridine ring allows for sequential and selective functionalization, enabling the construction of complex molecules with diverse functionalities. This is particularly valuable in the field of drug discovery and materials science. researchgate.netchemscene.com
Palladium-catalyzed cross-coupling reactions are instrumental in leveraging the synthetic potential of this compound. researchgate.netsigmaaldrich.com The carbon-iodine bond is highly susceptible to various coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions. researchgate.netsigmaaldrich.commdpi.com These reactions allow for the introduction of a wide range of substituents, such as aryl, alkyl, and alkynyl groups, at the 4-position of the pyrazole ring.
For instance, the Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been widely used to create extended π-conjugated systems. mdpi.com This is particularly relevant for the development of organic materials with specific electronic and photophysical properties. Similarly, the Suzuki-Miyaura coupling enables the formation of biaryl structures, a common motif in many pharmaceutical compounds. researchgate.net
The pyridine ring, on the other hand, can be functionalized through various reactions, including nucleophilic aromatic substitution and modifications of the nitrogen atom. nih.gov This dual reactivity allows for a modular approach where different fragments can be "clicked" onto the pyridyl-iodopyrazole core, leading to the rapid generation of libraries of compounds for screening purposes.
The synthesis of piperidine (B6355638) and octahydropyrano[3,4-c]pyridine scaffolds for drug-like molecular libraries exemplifies this modular approach. researchgate.net While not directly starting from this compound, the principles of building complex scaffolds from functionalized heterocyclic cores are transferable. The ability to systematically modify different parts of the molecule is a cornerstone of modern medicinal chemistry.
Table 2: Key Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Bond Formed | Typical Reactants | Catalyst System | Reference |
| Suzuki-Miyaura | C-C (Aryl-Aryl) | Aryl halide, Arylboronic acid | Pd catalyst, Base | researchgate.netsigmaaldrich.com |
| Sonogashira | C-C (Aryl-Alkynyl) | Aryl halide, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | researchgate.netmdpi.com |
| Heck | C-C (Aryl-Vinyl) | Aryl halide, Alkene | Pd catalyst, Base | researchgate.netsigmaaldrich.com |
| Buchwald-Hartwig Amination | C-N | Aryl halide, Amine | Pd catalyst, Base | sigmaaldrich.comacs.org |
Precursor in Coordination Chemistry and Ligand Design
The pyridyl-iodopyrazole moiety is an excellent scaffold for the design of ligands in coordination chemistry. researchgate.net The nitrogen atoms of both the pyrazole and pyridine rings can act as donor atoms, allowing the molecule to coordinate with a variety of metal ions. researchgate.netmocedes.org The presence of the iodine atom provides a handle for further modification, enabling the synthesis of more complex, polydentate ligands.
Metal-Ligand Complexation Studies
The coordination behavior of ligands derived from pyridyl-pyrazole structures has been the subject of numerous studies. The nitrogen atoms in the heterocyclic rings can coordinate to metal centers, forming stable complexes with diverse geometries and properties. researchgate.netnih.govnih.gov
Spectrophotometric studies have been used to investigate the complexation of pyrazole-based ligands with metal ions like Ag(I). mocedes.org These studies can determine the stoichiometry and stability constants of the resulting complexes. For example, the complexation of 1,3-bis(3-(2-pyridyl) pyrazol-1-ylmethyl)benzene with Ag(I) has been shown to form a 1:1 complex. mocedes.org The solvent can play a crucial role in the complexation process, with water molecules sometimes competing with the ligand for coordination to the metal ion. mocedes.org
The coordination of such ligands to transition metals like nickel, copper, zinc, and cadmium has also been explored. nih.govnih.gov The resulting complexes can exhibit a range of coordination geometries, including tetrahedral and square planar, depending on the metal ion and the specific ligand structure. nih.gov These complexes are of interest for their potential applications in catalysis, materials science, and as antimicrobial agents. nih.govnih.govchemrxiv.org
Rational Design of Polydentate Ligands Incorporating the Pyridyl-Iodopyrazole Moiety
The this compound scaffold is a valuable starting point for the rational design of polydentate ligands. By chemically modifying the iodine position and potentially the pyridine ring, it is possible to introduce additional coordinating groups, thereby increasing the denticity of the ligand.
For example, cross-coupling reactions at the iodo position can be used to attach other heterocyclic rings or functional groups containing donor atoms (e.g., other pyridyls, pyrazoles, or carboxylates). This allows for the creation of bidentate, tridentate, or even higher-denticity ligands. The relative orientation of the donor atoms can be controlled through the choice of starting materials and reaction conditions, enabling the design of ligands that can form specific coordination geometries around a metal center.
The crystal structure of related compounds like 3-iodo-1H-pyrazolo[3,4-b]pyridine reveals important information about the intermolecular interactions that can influence the formation of coordination complexes. nih.govresearchgate.net In the solid state, this molecule forms dimers through N-H···N hydrogen bonds and zigzag chains through C-I···N halogen bonds. nih.govresearchgate.net These non-covalent interactions can also play a role in the assembly of supramolecular coordination compounds.
The design of such polydentate ligands is crucial for applications in areas like catalysis, where the ligand environment around the metal center can fine-tune its reactivity and selectivity. It is also important in the development of new materials with specific magnetic or optical properties.
Computational and Theoretical Chemistry Studies of 3 4 Iodo 1h Pyrazol 3 Yl Pyridine
Electronic Structure and Molecular Orbital Analysis
The electronic structure of 3-(4-iodo-1H-pyrazol-3-yl)-pyridine is determined by the interplay of the electron-rich pyrazole (B372694) ring, the electron-deficient pyridine (B92270) ring, and the influence of the iodo substituent. Computational methods like Density Functional Theory (DFT) are instrumental in mapping the electron distribution and calculating molecular orbital energies.
Key Electronic Features:
Highest Occupied Molecular Orbital (HOMO): The HOMO is expected to be predominantly located on the electron-rich pyrazole ring, which is characteristic of many pyrazole derivatives. The energy of the HOMO is a crucial indicator of the molecule's ability to donate electrons in chemical reactions.
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is likely to be centered on the electron-deficient pyridine ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. The nitrogen atoms of both the pyrazole and pyridine rings are expected to be regions of negative potential, indicating their susceptibility to electrophilic attack or coordination with metal ions. The hydrogen atom attached to the pyrazole nitrogen would represent a region of positive potential.
A theoretical study on 2,7-bis((3-(pyridin-2-yl)-1H-pyrazol-1-yl) methyl) naphthalene, a related compound containing the pyrazolyl-pyridine moiety, calculated a HOMO-LUMO energy gap of 8.29 eV, suggesting significant molecular stability. researchgate.net Similar calculations for this compound would provide valuable data on its electronic characteristics.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic |
| HOMO Energy | Relatively high, localized on the pyrazole ring |
| LUMO Energy | Relatively low, localized on the pyridine ring |
| HOMO-LUMO Gap | Moderate, indicating reasonable kinetic stability |
| Dipole Moment | Non-zero, due to the asymmetry of the molecule |
Conformation and Tautomerism Investigations
The conformational landscape and potential tautomerism of this compound are critical to understanding its structure and behavior in different environments.
Tautomerism: For N-unsubstituted pyrazoles, annular tautomerism is a key consideration, involving the migration of the proton between the two nitrogen atoms of the pyrazole ring. In the case of this compound, two principal tautomers can exist:
1H-tautomer: The proton is on the nitrogen atom at position 1 of the pyrazole ring.
2H-tautomer: The proton is on the nitrogen atom at position 2 of the pyrazole ring.
The relative stability of these tautomers is influenced by the substituent on the pyrazole ring and the surrounding solvent environment. researchgate.netmdpi.comresearchgate.net DFT calculations are a reliable method for predicting the preferred tautomeric form by comparing the computed energies of the different isomers. researchgate.net For many 3-substituted pyrazoles, the 1H-tautomer is found to be more stable. nih.gov
Table 2: Potential Tautomers of this compound
| Tautomer | Description | Predicted Relative Stability |
| 1H-tautomer | Proton on N1 of the pyrazole ring | Likely more stable |
| 2H-tautomer | Proton on N2 of the pyrazole ring | Likely less stable |
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry can be employed to predict the most likely pathways for chemical reactions involving this compound and to analyze the high-energy transition states that govern the reaction rates.
Potential Reactions:
N-Alkylation/Arylation: The nitrogen atoms of the pyrazole ring are nucleophilic and can undergo reactions with electrophiles. Computational studies can help predict the regioselectivity of such reactions (i.e., whether the reaction occurs at N1 or N2).
Cross-Coupling Reactions: The C-I bond is a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Theoretical calculations can elucidate the mechanism of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps.
Coordination Chemistry: The nitrogen atoms of both rings can act as ligands for metal ions. Computational modeling can predict the coordination modes and the stability of the resulting metal complexes. The study of pyrazolyl-pyridine ruthenium(II) complexes in formic acid dehydrogenation highlights the catalytic potential of such scaffolds. rsc.org
Transition State Analysis: By mapping the potential energy surface of a reaction, computational chemists can identify the transition state structures and their corresponding activation energies. This information is invaluable for understanding reaction kinetics and for designing more efficient synthetic routes.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While static quantum mechanical calculations provide information about minimum energy structures, molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. MD simulations can be used to:
Explore the Conformational Space: By simulating the motion of the molecule at a given temperature, MD can reveal the accessible conformations and the transitions between them. This is particularly useful for understanding the flexibility of the molecule, such as the rotation around the pyrazolyl-pyridine bond.
Study Solvation Effects: MD simulations explicitly include solvent molecules, allowing for a detailed investigation of how the solvent influences the conformation and tautomeric equilibrium of this compound.
Investigate Intermolecular Interactions: In condensed phases, MD can model the interactions between multiple molecules, providing insights into aggregation and crystal packing.
While no specific MD simulations for this compound have been reported, studies on other pyrazole derivatives have successfully used this technique to explore binding modes with biological targets. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, QSPR models could be developed to predict properties such as:
Boiling point
Solubility
LogP (a measure of lipophilicity)
Reactivity parameters
To build a QSPR model, a set of molecules with known properties is required. A variety of molecular descriptors, which are numerical representations of the molecule's structure, are then calculated. These can include constitutional, topological, geometrical, and electronic descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find the best correlation between the descriptors and the property of interest.
While no QSPR models specifically for this compound are available, numerous studies have successfully applied QSPR to various classes of pyrazole and pyrazine (B50134) derivatives to predict their properties and biological activities. nih.govresearchgate.netijournalse.org
Table 3: Commonly Used Descriptors in QSPR Studies of Heterocyclic Compounds
| Descriptor Type | Examples |
| Constitutional | Molecular weight, number of nitrogen atoms |
| Topological | Wiener index, Kier & Hall connectivity indices |
| Geometrical | Molecular surface area, molecular volume |
| Electronic | Dipole moment, HOMO/LUMO energies |
Advanced Spectroscopic and Analytical Characterization of 3 4 Iodo 1h Pyrazol 3 Yl Pyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Through the analysis of ¹H, ¹³C, and ¹⁵N nuclei, a detailed map of the chemical environment and connectivity of atoms within the molecule can be constructed.
¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For 3-(4-iodo-1H-pyrazol-3-yl)-pyridine, distinct signals are expected for the protons on both the pyridine (B92270) and pyrazole (B372694) rings. The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling constants (J-values) revealing their relative positions. chemicalbook.com The pyrazole ring protons, including the N-H proton which can be a broad singlet, also exhibit characteristic shifts. rsc.org For instance, in the closely related analog 3-(1H-Pyrazol-1-yl)pyridine, the pyridine protons appear at δ 8.97, 8.51, 7.95, and 7.21 ppm, while the pyrazole protons are observed at δ 7.66 and 6.43 ppm. rsc.org The introduction of the strongly electron-withdrawing iodine atom at the C4 position of the pyrazole ring is expected to significantly influence the chemical shift of the adjacent C5-H proton.
¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms of the pyridine ring typically resonate between δ 120-150 ppm. researchgate.net The pyrazole ring carbons have characteristic shifts, with the carbon bearing the iodine atom (C4) expected to appear at a significantly upfield position (around δ 90-100 ppm) due to the heavy atom effect. researchgate.net In studies of related pyrazole derivatives, the carbon atoms of the pyrazole ring show distinct and predictable resonances. researchgate.netarkat-usa.org
¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms. For the title compound, three distinct nitrogen signals would be expected: one for the pyridine nitrogen and two for the pyrazole nitrogens (the imino (-NH-) and the pyridinic (-N=)). This technique is particularly powerful for distinguishing between N-substituted isomers, a common challenge in pyrazole chemistry. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous structures. rsc.orgresearchgate.netarkat-usa.org
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyrazole-H5 | ~ 7.8 - 8.2 | ~ 130 - 135 |
| Pyrazole-NH | Broad, ~12-14 | - |
| Pyridine-H2 | ~ 8.8 - 9.0 | ~ 148 - 152 |
| Pyridine-H4 | ~ 7.8 - 8.1 | ~ 135 - 139 |
| Pyridine-H5 | ~ 7.2 - 7.5 | ~ 122 - 125 |
| Pyridine-H6 | ~ 8.5 - 8.7 | ~ 146 - 150 |
| Pyrazole-C3 | - | ~ 145 - 150 |
| Pyrazole-C4 | - | ~ 92 - 98 |
| Pyrazole-C5 | - | ~ 130 - 135 |
| Pyridine-C2 | - | ~ 148 - 152 |
| Pyridine-C3 | - | ~ 130 - 134 |
| Pyridine-C4 | - | ~ 135 - 139 |
| Pyridine-C5 | - | ~ 122 - 125 |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. For this compound (C₈H₆IN₃), the calculated exact mass allows for unambiguous formula determination. rsc.org
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion will break apart into characteristic fragment ions. A plausible fragmentation pathway for the title compound would involve initial loss of the iodine atom, a common fragmentation for iodo-substituted compounds, leading to a strong signal for the [M-I]⁺ fragment. Subsequent fragmentations could include the loss of HCN from the pyrazole ring or cleavage of the bond between the two heterocyclic rings. nih.gov Analysis of these fragments helps to confirm the connectivity of the pyridine and iodopyrazole moieties.
Table 2: HRMS Data for this compound
| Species | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | C₈H₆IN₃⁺ | 270.9601 |
| [M+H]⁺ | C₈H₇IN₃⁺ | 271.9679 |
| [M-I]⁺ | C₈H₆N₃⁺ | 144.0556 |
| [Pyridine]⁺ | C₅H₅N⁺ | 79.0422 |
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
It is highly probable that this compound would also exhibit a largely planar conformation and participate in similar intermolecular interactions. The presence of the N-H proton on the pyrazole ring and the nitrogen atom on the pyridine ring provides sites for hydrogen bonding, while the iodine atom is a potent halogen bond donor. The aromatic nature of both rings makes π–π stacking interactions likely.
Table 3: Representative Crystal Data for the Analogous Isomer 3-Iodo-1H-pyrazolo[3,4-b]pyridine nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₄IN₃ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 10.7999 (13) |
| b (Å) | 7.7939 (9) |
| c (Å) | 17.406 (2) |
| β (°) | 101.748 (2) |
| V (ų) | 1434.5 (3) |
Advanced Chromatographic Techniques (e.g., HPLC-MS for Purity and Reaction Monitoring)
High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of chemical compounds. When coupled with a mass spectrometer (HPLC-MS), it becomes a powerful tool for purity assessment and real-time reaction monitoring.
A reversed-phase HPLC method would be suitable for analyzing this compound. ptfarm.plresearchgate.net The method's validation would include assessing parameters such as selectivity, linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). researchgate.net This validated method is essential for determining the purity of the final compound, ensuring it meets the stringent requirements for subsequent applications.
During synthesis, HPLC-MS can be used to monitor the progress of the reaction. By taking small aliquots from the reaction mixture over time, one can track the consumption of starting materials and the formation of the desired product, identified by its retention time and specific mass-to-charge ratio (m/z). semanticscholar.org This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize the formation of impurities.
Table 4: A General HPLC Method for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Octadecylsilane (C18), e.g., 250 x 4.0 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Gradient elution, e.g., 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and/or Mass Spectrometry (ESI+) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the presence of specific functional groups.
The IR and Raman spectra of this compound would display a series of characteristic bands. The N-H stretching vibration of the pyrazole ring is expected to appear as a distinct band in the IR spectrum, typically in the range of 3100-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations from both rings would be observed above 3000 cm⁻¹. nih.gov The region from 1400-1650 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations within the aromatic rings. nih.govderpharmachemica.com The presence of the carbon-iodine bond would give rise to a low-frequency stretching vibration, typically below 600 cm⁻¹. The complementary nature of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule.
Table 5: Characteristic Vibrational Frequencies for this compound Frequencies are based on data for pyrazole and pyridine. researchgate.netnih.govnist.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch (Pyrazole) | 3100 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch (Ring) | 1550 - 1650 |
| C=C Stretch (Ring) | 1400 - 1600 |
| Ring Deformation | 600 - 1000 |
Emerging Research Directions and Future Perspectives for 3 4 Iodo 1h Pyrazol 3 Yl Pyridine
Integration into Advanced Materials Science Applications (e.g., luminescent materials)
The field of advanced materials is an emerging area of exploration for 3-(4-iodo-1H-pyrazol-3-yl)-pyridine and its derivatives. While direct applications are still in early research stages, the inherent properties of its core structure suggest significant potential, particularly in the development of luminescent materials. Pyrazole-based compounds are known to form the backbone of many fluorescent and luminescent agents nih.gov. The conjugated π-system of the pyrazolyl-pyridine scaffold provides a foundation for light-emitting properties.
The presence of the iodine atom is particularly noteworthy due to the "heavy-atom effect." This effect can enhance spin-orbit coupling, which facilitates intersystem crossing from singlet to triplet excited states. This property is crucial for the design of phosphorescent materials, which are highly sought after for applications in organic light-emitting diodes (OLEDs) and photodynamic therapy. Furthermore, the functionalization of the pyrazolyl-pyridine core through metal coordination can lead to the creation of highly luminescent coordination polymers and complexes rsc.org. The fluorescence of similar bispyrazole pyridine (B92270) derivatives has been shown to be quenched by various metal ions, indicating potential applications in chemosensors for detecting specific metal ions nih.gov.
Future research is expected to focus on synthesizing metal complexes of this compound and characterizing their photophysical properties, such as quantum yield and emission lifetimes, to fully assess their suitability for these advanced applications.
Exploration in Supramolecular Chemistry and Self-Assembly
The molecular structure of this compound contains all the necessary components for predictable and controlled self-assembly into complex supramolecular architectures. This is driven by a combination of specific, directional non-covalent interactions. Analysis of the closely related compound, 3-iodo-1H-pyrazolo[3,4-b]pyridine, provides significant insight into these interactions nih.govresearchgate.net.
Key intermolecular forces that govern the self-assembly include:
Hydrogen Bonding: The N-H group of the pyrazole (B372694) ring acts as a hydrogen bond donor, while the pyridine-like nitrogen atom on an adjacent molecule serves as an acceptor. This interaction typically leads to the formation of centrosymmetric dimers nih.govresearchgate.net.
Halogen Bonding: The iodine atom on the pyrazole ring is a potent halogen bond donor. It can form directional C—I···N interactions with the nitrogen atoms of the pyridine or pyrazole rings of neighboring molecules. This type of bonding is a powerful tool for constructing extended 1-D and 2-D networks nih.govnih.govnih.gov. In 3-iodo-1H-pyrazolo[3,4-b]pyridine, these halogen bonds link the hydrogen-bonded dimers into zigzag chains nih.govresearchgate.net.
The interplay of these interactions allows for the rational design of crystal structures. By modifying substituents on the pyridine or pyrazole rings, it is possible to fine-tune the geometry and dimensionality of the resulting supramolecular assemblies, leading to materials with tailored properties for applications in crystal engineering and functional materials design nih.gov.
| Interaction Type | Participating Groups | Resulting Motif |
| Hydrogen Bonding | Pyrazole N-H (donor) and Pyridine N (acceptor) | Dimer formation |
| Halogen Bonding | Pyrazole C-I (donor) and Pyridine/Pyrazole N (acceptor) | Chain formation |
| π–π Stacking | Aromatic pyrazolyl-pyridine rings | Crystal packing stabilization |
Development of Novel Catalytic Systems Based on its Ligand Properties
The this compound scaffold is a promising candidate for the development of novel ligands for transition metal catalysis. The molecule features two nitrogen atoms in its pyrazole ring and one in its pyridine ring, providing multiple potential coordination sites for metal ions. This arrangement makes it a potential bidentate or tridentate ligand, capable of forming stable chelate complexes with metals such as palladium, platinum, and cobalt mdpi.comumich.edumdpi.comresearchgate.net.
The formation of stable palladium(II) complexes with pyridine and pyrazole-based ligands is well-documented, and these complexes often exhibit significant catalytic activity in cross-coupling reactions mdpi.comresearchgate.netresearchgate.netnih.gov. The electronic properties of the ligand, influenced by substituents, can directly impact the catalytic efficiency of the metal center nih.gov.
Furthermore, the iodo-substituent on the pyrazole ring serves as a versatile synthetic handle. It allows for post-coordination functionalization, where the ligand can be modified after complexation to a metal center. Alternatively, the iodo-group can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more elaborate ligand architectures prior to metal coordination arkat-usa.orgresearchgate.net. This enables the synthesis of a diverse library of ligands from a single precursor, allowing for the systematic tuning of steric and electronic properties to optimize catalytic performance for specific chemical transformations.
Applications in Chemo-selective Transformations
The carbon-iodine (C-I) bond in this compound is a key feature that enables its use in a wide range of chemo-selective transformations. Heteroaryl iodides are highly valued in synthetic organic chemistry as versatile precursors for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions nih.gov.
The reactivity of the C-I bond allows for selective functionalization at the 4-position of the pyrazole ring. This regioselectivity is crucial for the controlled synthesis of complex molecules. Studies on related iodo-pyrazole derivatives have demonstrated their successful application in several key reactions:
Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds, introducing new aryl or vinyl substituents.
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing alkynyl groups. This is particularly useful for building rigid, linear molecular structures arkat-usa.orgresearchgate.netnih.gov.
Heck Coupling: Reaction with alkenes to form substituted alkenes.
The ability to perform these transformations selectively on the C-I bond while other potentially reactive sites on the molecule remain untouched is a significant advantage nih.govmdpi.comresearchgate.net. This chemo-selectivity allows for multi-step synthetic sequences where the pyrazole core can be elaborated in a controlled manner. Research has focused on optimizing reaction conditions to ensure high yields and selectivity, making iodo-pyrazoles like this compound valuable building blocks in medicinal chemistry and materials science scispace.comrsc.org.
| Cross-Coupling Reaction | Reagent | Bond Formed |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C(sp2)-C(sp2) / C(sp2)-C(sp2) |
| Sonogashira | Terminal Alkyne | C(sp2)-C(sp) |
| Heck | Alkene | C(sp2)-C(sp2) |
Q & A
Q. What are the common synthetic routes for 3-(4-iodo-1H-pyrazol-3-yl)-pyridine, and how can reaction conditions be optimized to improve yield?
A typical synthesis involves coupling reactions using iodinated pyrazole intermediates. For example, 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine was synthesized via a copper-catalyzed Ullmann-type coupling in dimethyl sulfoxide (DMSO) with cesium carbonate as a base, achieving a 17.9% yield after chromatographic purification . Optimization strategies include:
- Catalyst screening : Substituting copper(I) bromide with palladium or iron-based catalysts (e.g., Fe2O3@SiO2/In2O3) may enhance efficiency in cross-coupling reactions .
- Temperature and time : Prolonged reaction times (e.g., 48 hours at 35°C) or elevated temperatures could improve conversion but risk decomposition .
- Solvent selection : Polar aprotic solvents like DMSO favor nucleophilic substitution but may require post-reaction dilution to mitigate side reactions .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
Key methods include:
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions, with pyrazole protons typically resonating at δ 7.5–8.5 ppm and pyridine signals near δ 8.8 ppm .
- High-resolution mass spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]+ at m/z 215) .
- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, as demonstrated for structurally similar 4-(1H-pyrazol-3-yl)pyridine derivatives (R factor = 0.064) .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning or low-resolution data) be addressed during structure determination of iodinated pyrazole derivatives?
The SHELX suite (e.g., SHELXL for refinement) is robust for handling high-resolution or twinned data. Strategies include:
- Twinning analysis : Use the Hooft parameter or ROTAX algorithm in SHELXL to model twin domains .
- Data collection : Optimize crystal mounting and cooling to minimize disorder, particularly for iodine atoms with high electron density .
- Restraints : Apply geometric restraints for bond lengths and angles in low-resolution datasets to reduce overfitting .
Q. What mechanistic insights can electrochemical studies provide about the electronic properties of this compound in coordination complexes?
Cyclic voltammetry (CV) reveals redox behavior influenced by ligand electron-donor strength. For example, rhenium complexes with pyrazole ligands exhibit oxidation potentials correlating with ligand donor ability (e.g., E ≈ 1.12–1.61 V vs. SCE) . Key considerations:
- Solvent effects : Use THF or DMF to stabilize radical intermediates during redox processes.
- Ligand tuning : Electron-withdrawing groups (e.g., iodine) lower HOMO energy, shifting oxidation potentials anodically .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can map reaction pathways:
- Nucleophilic attack sites : Calculate Fukui indices to identify electrophilic centers (e.g., iodine at C4 of pyrazole vs. pyridine C3) .
- Transition state analysis : Model energy barriers for iodide displacement by amines or thiols to guide catalyst selection .
- Solvent effects : Include implicit solvent models (e.g., PCM) to account for polarity effects on reaction kinetics .
Data Contradictions and Resolution
- Catalyst efficacy : reports low yields (17.9%) with CuBr, while shows Fe2O3@SiO2/In2O3 improves efficiency in analogous reactions. This suggests catalyst choice is substrate-dependent, requiring systematic screening .
- Purification methods : Chromatography () is standard, but alternative techniques like recrystallization or centrifugal partitioning could reduce losses for sensitive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
